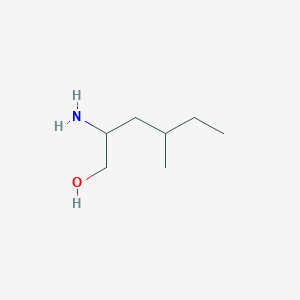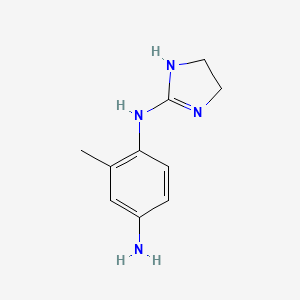
(1-Bromo-3,3-dimethylbutan-2-YL)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C11H21Br It is a brominated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-bromo-3,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane typically involves the bromination of 3,3-dimethylbutan-2-ylcyclopentane. This can be achieved through the following steps:
Formation of 3,3-dimethylbutan-2-ylcyclopentane: This intermediate can be synthesized by the alkylation of cyclopentane with 3,3-dimethylbutan-2-yl chloride in the presence of a strong base such as sodium hydride.
Bromination: The intermediate is then subjected to bromination using bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
Applications De Recherche Scientifique
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen and a bromine atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromo-3,3-dimethylbutan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring.
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane: Similar structure but with a cyclopropane ring.
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane: Similar structure but with a cyclobutane ring.
Uniqueness
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopentane is unique due to its specific ring size and substitution pattern, which can influence its reactivity and applications. The presence of the bulky 3,3-dimethylbutan-2-yl group can also affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(1-bromo-3,3-dimethylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C11H21Br/c1-11(2,3)10(8-12)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3 |
Clé InChI |
SVIRNMIBXSIUJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CBr)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


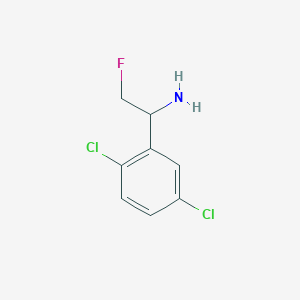



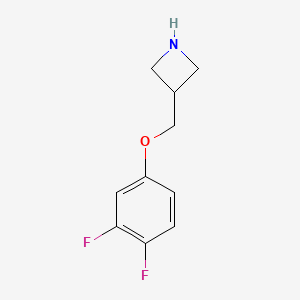
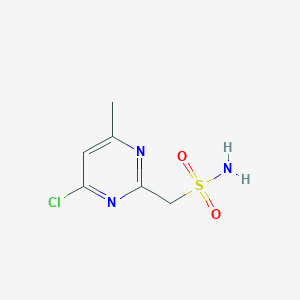

![1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
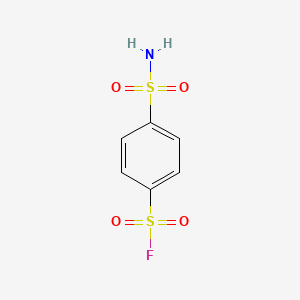
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)

